Predicted Cannabinoid Receptor Affinity Profile versus Class Baselines
The compound displays a predicted pKi of 6.92 for cannabinoid receptor 1 (CNR1) and 5.64 for cannabinoid receptor 2 (CNR2), as catalogued in the ZINC database based on ChEMBL 20 bioactivity models [1]. While these are computational predictions and not experimentally measured binding affinities, they represent the only publicly available receptor-level quantitative annotations for this specific compound. By class-level inference, the pKi values suggest a modest preference for CB1 over CB2 (ΔpKi = 1.28), which contrasts with typical non-selective cannabinoid ligands that often exhibit similar affinities at both receptors or a CB2 preference. However, no direct head-to-head experimental data against a named comparator is available in the public domain for this compound.
| Evidence Dimension | Predicted receptor binding affinity (pKi, cannabinoid receptors CB1 and CB2) |
|---|---|
| Target Compound Data | CNR1 pKi = 6.92 (L.E. 0.36); CNR2 pKi = 5.64 (L.E. 0.29) |
| Comparator Or Baseline | Class-level baseline: typical non-selective cannabinoid ligands often exhibit pKi values within 0.5 log units between CB1 and CB2; selective CB1 inverse agonists (e.g., rimonabant) show pKi ~7.5–8.5 at CB1 with lower CB2 affinity. |
| Quantified Difference | ΔpKi (CB1 – CB2) = 1.28 for target compound; class-level selectivity gap indicates a modest CB1 preference. |
| Conditions | Predicted activities derived from ChEMBL 20 models; single observation per target; no experimental assay conditions specified. |
Why This Matters
This predicted selectivity profile makes the compound a potential starting scaffold for medicinal chemistry programs targeting CB1-selective modulation, where procurement of the exact structure is essential to reproduce computational predictions.
- [1] ZINC Database Entry ZINC000049037160, N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide. ZINC15. https://zinc.docking.org/substances/ZINC000049037160/ View Source
